molecular formula C8H11N5O2 B11894083 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11894083
M. Wt: 209.21 g/mol
InChI Key: OXGPETZUBRRFHQ-UHFFFAOYSA-N
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Description

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes an aminomethyl group at the 8th position and methyl groups at the 3rd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Material: The synthesis begins with commercially available purine derivatives.

    Methylation: The methyl groups at the 3rd and 7th positions can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the purine compound.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.

    Biochemistry: The compound is used in the study of enzyme interactions and as a probe for understanding purine metabolism.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Pathways Involved: It affects pathways related to nucleotide synthesis and degradation, influencing cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

8-(Aminomethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, it has an aminomethyl group that allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

8-(aminomethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C8H11N5O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3,9H2,1-2H3,(H,11,14,15)

InChI Key

OXGPETZUBRRFHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CN

Origin of Product

United States

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